2-Furanacrolein (CAS 623-30-3) is a solid alpha,beta-unsaturated heterocyclic aldehyde characterized by an extended conjugated system linking a furan ring to an acrolein moiety [1]. With a melting point of 50-54 °C, it is significantly easier to handle in bulk than lighter aliphatic enals . In industrial procurement, it is primarily sourced as a specialized diene, dienophile, and Michael acceptor for organic synthesis, furanic polymer production, and targeted flavor formulations . Unlike simpler aldehydes, its dual functionality—combining the electron-rich furan core with a reactive enal group—dictates its specific utility in cross-linking applications and the synthesis of complex pharmaceutical intermediates [1].
Substituting 2-furanacrolein with its direct precursor, furfural, or its phenyl analog, cinnamaldehyde, fundamentally alters downstream reaction pathways [1]. Furfural lacks the alpha,beta-unsaturated vinyl group, eliminating the possibility of Michael additions and reducing the cross-linking density in resin manufacturing [1]. Conversely, cinnamaldehyde possesses the enal structure but substitutes the furan ring with a benzene ring, shifting the electrophilicity of the beta-carbon and altering the kinetics of nucleophilic attacks [1]. Furthermore, attempting to replace the enal functionality with the parent compound, acrolein, introduces severe volatility and toxicity hazards, shifting the material from a manageable solid to a highly hazardous volatile liquid, which drastically increases process engineering and safety costs.
For syntheses requiring an alpha,beta-unsaturated aldehyde, 2-furanacrolein offers a significant handling advantage over the parent compound, acrolein [1]. Acrolein is a highly toxic, volatile liquid with a boiling point of 53 °C, requiring specialized containment[1]. In contrast, 2-furanacrolein is a crystalline powder at room temperature (melting point 50-54 °C) with a boiling point of 143 °C at 37 mmHg . This drastic reduction in vapor pressure eliminates the need for extreme inhalation hazard protocols during standard bench and pilot-scale charging operations .
| Evidence Dimension | Physical state and handling volatility |
| Target Compound Data | Solid, MP 50-54 °C, BP 143 °C (at 37 mmHg) |
| Comparator Or Baseline | Acrolein (Liquid, BP 53 °C at 760 mmHg) |
| Quantified Difference | >90 °C increase in boiling point and phase shift to solid |
| Conditions | Standard atmospheric and reduced pressure handling |
Selecting the solid furan derivative drastically lowers engineering control costs and safety risks associated with dosing volatile enals in scale-up environments.
In the production of furanic resins, furfural is the standard baseline monomer, providing an aldehyde and a furan ring for condensation [1]. 2-Furanacrolein extends this conjugated system by two carbons, introducing a reactive vinyl group [1]. This structural addition provides one extra polymerizable site per molecule, enabling secondary cross-linking mechanisms via Michael addition or radical polymerization of the double bond, which furfural cannot undergo[1].
| Evidence Dimension | Reactive sites for polymerization |
| Target Compound Data | 3 reactive functional sites (furan ring, alkene, aldehyde) |
| Comparator Or Baseline | Furfural (2 reactive functional sites: furan ring, aldehyde) |
| Quantified Difference | 1 additional polymerizable alkene site per molecule |
| Conditions | Thermoset resin curing and Michael addition environments |
Procuring 2-furanacrolein allows polymer chemists to achieve higher cross-linking densities and modify the thermal stability of furanic resins beyond what is possible with standard furfural.
In flavor and fragrance procurement, 2-furanacrolein is utilized for its specific spicy, woody, and cinnamon-like odor [1]. While cinnamaldehyde is the bulk standard for cinnamon flavor, 2-furanacrolein provides a modified sensory profile that requires precise dosing. Industry guidelines indicate specific usage levels for 2-furanacrolein, such as 25 ppm in soft confectionery and 15 ppm in baked goods, scaling down to 1 ppm in beverages and meat products [1]. This quantitative dosing profile requires formulators to procure 2-furanacrolein specifically when targeting nuanced furan-derived nutty/spicy notes without overpowering the matrix [1].
| Evidence Dimension | Application dosing limits in food matrices |
| Target Compound Data | 1 ppm in beverages to 25 ppm in confectionery |
| Comparator Or Baseline | Bulk Cinnamaldehyde (Typically used at higher broader concentrations for primary cinnamon flavor) |
| Quantified Difference | Matrix-specific ppm dosing requirements for targeted sensory impact |
| Conditions | Commercial food and beverage formulation |
Procurement teams must source this specific furan derivative to achieve regulated, nuanced spicy/nutty flavor profiles at precise ppm levels where bulk cinnamaldehyde is inadequate.
Utilizing the extended conjugation and extra double bond of 2-furanacrolein to increase cross-linking density in high-performance thermosetting polymers, where standard furfural provides insufficient reactive sites.
Serving as a specific Michael acceptor for the construction of complex, furan-containing biologically active molecules, where cinnamaldehyde would introduce an incorrect carbocyclic core .
Procured for its specific spicy, woody, and nutty aromatic profile in food additives, adhering to strict dosing limits (e.g., 1-25 ppm) to achieve nuanced sensory effects distinct from bulk cinnamaldehyde[1].
Corrosive;Irritant